2-Azaspiro[4.5]decane-1,3-dione

Catalog No.
S665300
CAS No.
1197-80-4
M.F
C9H13NO2
M. Wt
167.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azaspiro[4.5]decane-1,3-dione

CAS Number

1197-80-4

Product Name

2-Azaspiro[4.5]decane-1,3-dione

IUPAC Name

2-azaspiro[4.5]decane-1,3-dione

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

InChI

InChI=1S/C9H13NO2/c11-7-6-9(8(12)10-7)4-2-1-3-5-9/h1-6H2,(H,10,11,12)

InChI Key

BBZBYWMNNPPFKA-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CC(=O)NC2=O

Canonical SMILES

C1CCC2(CC1)CC(=O)NC2=O

Synthesis of Spirotetramat

Scientific Field: Organic Chemistry

Application Summary: 2-Azaspiro[4.5]decane-1,3-dione is a key intermediate in the synthesis of spirotetramat, a second-generation insecticide developed by Bayer CropScience .

Methods of Application: The compound is synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material. Spirotetramat is then obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .

Results or Outcomes: The proposed method has advantages such as mild conditions, simple operation, and good to excellent yields in each step .

Immunoregulatory Capacity

Scientific Field: Immunology

Application Summary: Azaspiran-type molecules, which include 2-Azaspiro[4.5]decane-1,3-dione, have been associated with various beneficial effects, including their immunoregulatory capacity in murine models with rheumatoid arthritis .

Results or Outcomes: The use of these compounds led to a decrease in the inflammatory response, which resulted in an improvement in the preservation of bone integrity .

Tissue Regeneration

Scientific Field: Biomedical Sciences

Application Summary: Certain drugs, including those that contain 2-Azaspiro[4.5]decane-1,3-dione, stimulate the synthesis of nucleic acids, proteins, cell division, leukopoiesis, and tissue regeneration. They are administered to patients with burns, fractures, and long-term healing wounds .

Results or Outcomes: The use of these compounds led to an improvement in tissue regeneration in patients with burns, fractures, and long-term healing wounds .

Anticonvulsant Activity

Scientific Field: Pharmacology

Application Summary: A series of N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones, which include 2-Azaspiro[4.5]decane-1,3-dione, have been synthesized and tested for their anticonvulsant activity .

Methods of Application: The compounds were tested for their anticonvulsant activity in the maximal electroshock (MES) and subcutaneous metrazole (sc.Met) tests .

Results or Outcomes: The compounds showed promising results in the tests, indicating their potential as anticonvulsant drugs .

Antidiabetic Activity

Application Summary: Certain drugs, including those that contain 2-Azaspiro[4.5]decane-1,3-dione, have been associated with antidiabetic activity .

Results or Outcomes: The use of these compounds led to an improvement in the condition of diabetic patients .

Anti-Inflammatory Activity

Application Summary: Certain drugs, including those that contain 2-Azaspiro[4.5]decane-1,3-dione, have been associated with anti-inflammatory activity .

Results or Outcomes: The use of these compounds led to a decrease in the inflammatory response in patients .

  • Origin: The specific origin of this compound is not readily available in scientific literature. However, similar molecules containing the spirocyclic ring system are often synthesized in laboratories for research purposes [].
  • Significance: 2-Azaspiro[4.5]decane-1,3-dione serves as a scaffold for the development of new drugs. By attaching various functional groups to the core structure, scientists can create molecules with diverse properties for targeting specific diseases.

Molecular Structure Analysis

The key feature of 2-Azaspiro[4.5]decane-1,3-dione is the spirocyclic ring system. This consists of a five-membered ring containing a nitrogen atom (the "azine" part) fused with a six-membered ring. Two ketone groups (C=O) are attached to positions 1 and 3 of the six-membered ring [].

  • Oxidation: This process can introduce functional groups such as hydroxyl or carbonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can modify the spiro ring system or reduce carbonyl groups, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: Nucleophilic substitution can occur at the nitrogen atom or the carbon atoms of the spiro ring, facilitated by reagents like alkyl halides or acyl chlorides in the presence of a base .

The specific products formed depend on the reaction conditions and reagents used.

2-Azaspiro[4.5]decane-1,3-dione exhibits notable biological activity, particularly its potential anticonvulsant properties. The compound primarily targets GABAA receptors, which are integral to the GABAergic pathway, influencing neurotransmission and offering therapeutic potential in seizure disorders. Its molecular effects are largely associated with enhancing GABAergic activity, thereby stabilizing neuronal excitability .

The synthesis of 2-Azaspiro[4.5]decane-1,3-dione typically involves cyclization reactions. One common method includes:

  • Reaction of Amines with Cyclic Anhydrides: For example, 1,6-diaminohexane can react with succinic anhydride under controlled conditions to yield this compound.

Additionally, advanced synthetic methods such as copper-catalyzed difluoroalkylation have been explored to create derivatives of 2-Azaspiro[4.5]decane-1,3-dione from N-benzylacrylamides .

2-Azaspiro[4.5]decane-1,3-dione finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Development: Due to its biological activity, it is investigated for potential use in developing anticonvulsant medications and other therapeutic agents.
  • Material Science: Its unique structure allows for exploration in creating novel materials with specific properties .

Research indicates that 2-Azaspiro[4.5]decane-1,3-dione interacts significantly with GABAA receptors, influencing their activity and potentially providing therapeutic benefits in conditions like epilepsy. Studies have shown that modifications to its structure can enhance or alter its efficacy as a GABAergic agent .

Several compounds share structural similarities with 2-Azaspiro[4.5]decane-1,3-dione:

Compound NameStructural FeaturesUnique Aspects
2-Azaspiro[4.4]nonane-1,3-dioneSimilar spiro structure but different ring sizeVaries in biological activity due to ring size
1-Thia-4-azaspiro[4.5]decane-1,3-dioneContains sulfur instead of nitrogenOffers different reactivity and biological profile
2-Azaspiro[5.5]decane-1,3-dioneLarger spiro systemPotentially different pharmacokinetics

The uniqueness of 2-Azaspiro[4.5]decane-1,3-dione lies in its specific nitrogen-containing spiro structure that allows for diverse chemical modifications and applications not readily achievable with other similar compounds .

XLogP3

0.9

Other CAS

1197-80-4

Wikipedia

2-azaspiro[4.5]decane-1,3-dione

Dates

Modify: 2023-08-15

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